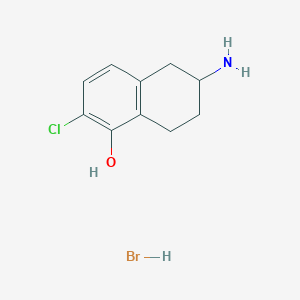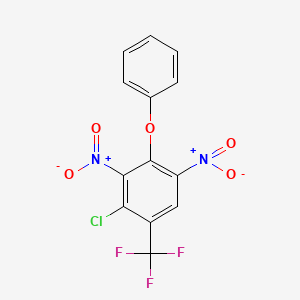
2-Chloro-3,5-dinitro-4-phenoxy-1-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3,5-dinitro-4-phenoxy-1-(trifluoromethyl)benzene is an aromatic compound with a complex structure It is characterized by the presence of multiple functional groups, including chloro, nitro, phenoxy, and trifluoromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3,5-dinitro-4-phenoxy-1-(trifluoromethyl)benzene typically involves multiple stepsThe reaction conditions often require the use of strong acids, such as sulfuric acid and nitric acid, to facilitate the nitration process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration reactions, followed by purification steps to isolate the desired product. The use of advanced techniques, such as continuous flow reactors, can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-3,5-dinitro-4-phenoxy-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The presence of electron-withdrawing groups, such as nitro and trifluoromethyl, makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The nitro groups can be reduced to amino groups under appropriate conditions, while the phenoxy group can undergo oxidation reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases, often under elevated temperatures.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides can be used.
Major Products
Nucleophilic Substitution: Products may include substituted phenols and ethers.
Reduction: The major products are typically aromatic amines.
Aplicaciones Científicas De Investigación
2-Chloro-3,5-dinitro-4-phenoxy-1-(trifluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-3,5-dinitro-4-phenoxy-1-(trifluoromethyl)benzene involves its interaction with various molecular targets. The electron-withdrawing groups enhance its reactivity, allowing it to participate in nucleophilic substitution and other reactions. The compound can interact with enzymes and receptors, potentially affecting biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1,3-dinitro-5-(trifluoromethyl)benzene
- 3,5-Dinitro-4-chlorobenzotrifluoride
- 4-Chloro-3,5-dinitrobenzotrifluoride
Uniqueness
2-Chloro-3,5-dinitro-4-phenoxy-1-(trifluoromethyl)benzene is unique due to the presence of the phenoxy group, which distinguishes it from other similar compounds. This group can influence the compound’s reactivity and interactions with other molecules, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .
Propiedades
Número CAS |
67278-03-9 |
|---|---|
Fórmula molecular |
C13H6ClF3N2O5 |
Peso molecular |
362.64 g/mol |
Nombre IUPAC |
4-chloro-1,3-dinitro-2-phenoxy-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H6ClF3N2O5/c14-10-8(13(15,16)17)6-9(18(20)21)12(11(10)19(22)23)24-7-4-2-1-3-5-7/h1-6H |
Clave InChI |
QKOSTJKHODTJIT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C(C=C(C(=C2[N+](=O)[O-])Cl)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


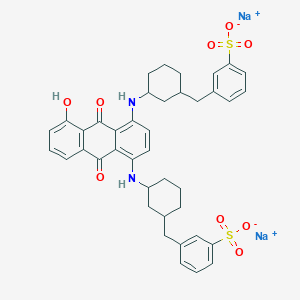
![4-[2-(Benzyloxy)-4-(2-methyloctan-2-YL)phenyl]pentan-2-one](/img/structure/B14480663.png)
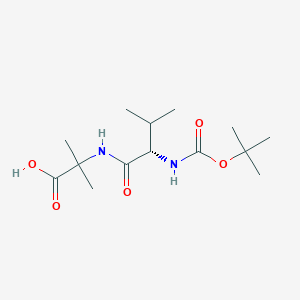
![4,4'-(Ethane-1,1-diyl)bis[2,6-bis(1-phenylpropyl)phenol]](/img/structure/B14480677.png)
![1,3,5-Tris[(2-ethenylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14480685.png)
![2-[(4-Methoxyphenyl)methyl]-5-nitroisoquinolin-1(2H)-one](/img/structure/B14480690.png)
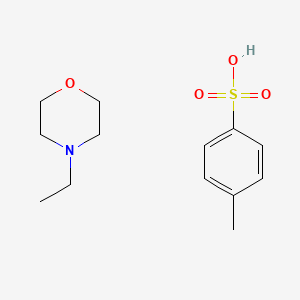
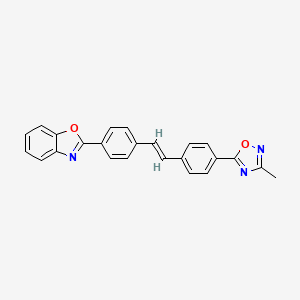
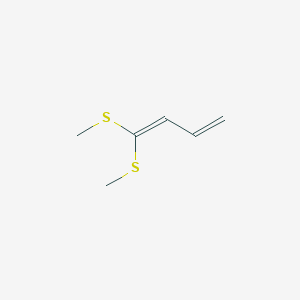
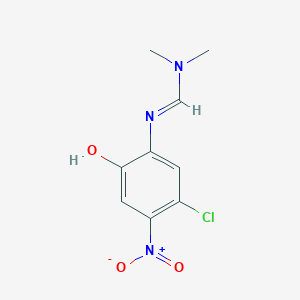
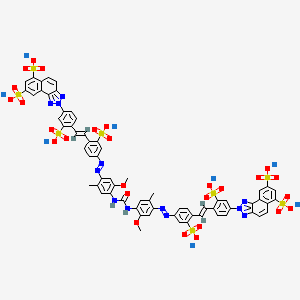
![3,7,8-Trimethyl-10-octadecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14480725.png)
